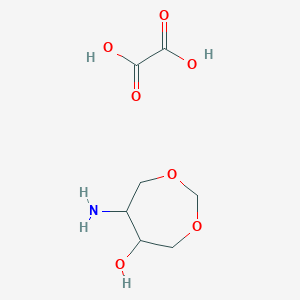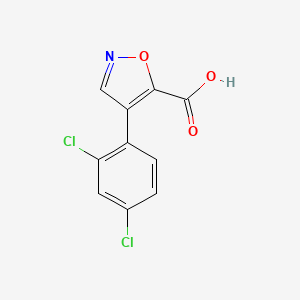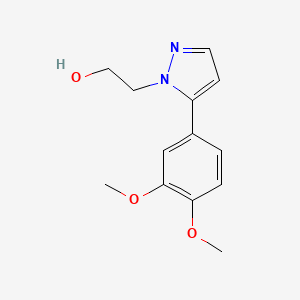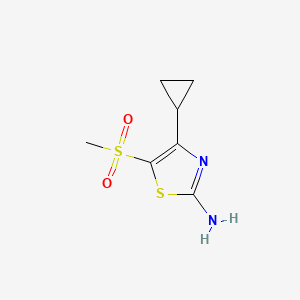
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine is a versatile chemical compound with a molecular weight of 218.3 g/mol . It belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylsulfonyl group, and a thiazole ring.
Preparation Methods
The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of cyclopropylamine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its ability to modulate biological pathways.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with a variety of biological molecules.
Comparison with Similar Compounds
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
What sets this compound apart is its unique combination of a cyclopropyl group and a methylsulfonyl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H10N2O2S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
4-cyclopropyl-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2O2S2/c1-13(10,11)6-5(4-2-3-4)9-7(8)12-6/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
YBNDLSKTWMFBJO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


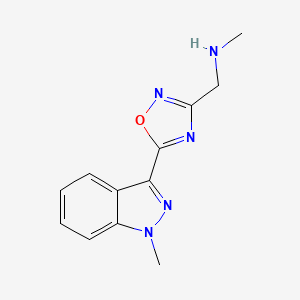
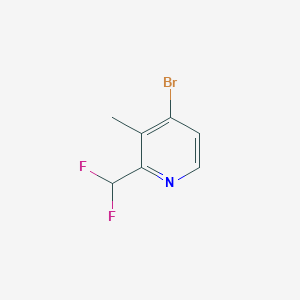
![1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15054931.png)
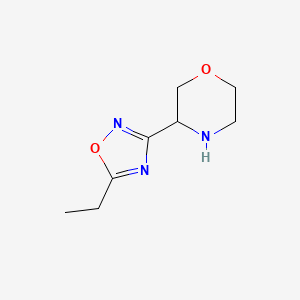
![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
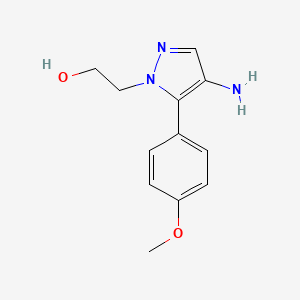
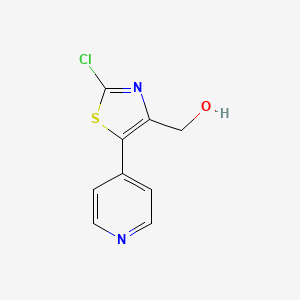
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
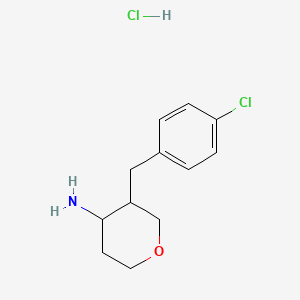
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
